![molecular formula C15H19NO B14409614 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one CAS No. 86979-08-0](/img/structure/B14409614.png)
2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azabicyclo[222]octan-3-yl)-1-phenylethan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound is used in biological studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets in biological systems. These interactions can modulate various pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethan-1-one include other bicyclic nitrogen-containing heterocycles such as:
- 2-Azabicyclo[3.2.1]octane
- 1-Azabicyclo[2.2.2]octan-3-yl acetate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the phenylethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
86979-08-0 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C15H19NO/c17-15(13-4-2-1-3-5-13)10-14-11-16-8-6-12(14)7-9-16/h1-5,12,14H,6-11H2 |
InChI Key |
UBCJWUDAARFBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


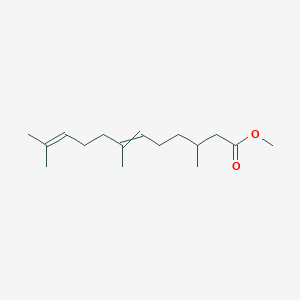
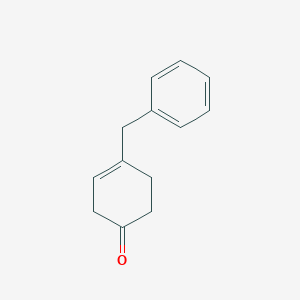
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

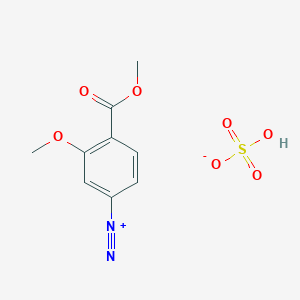
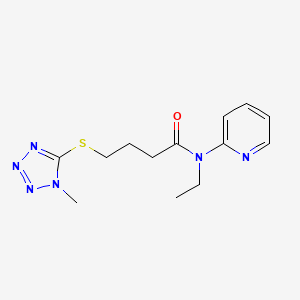
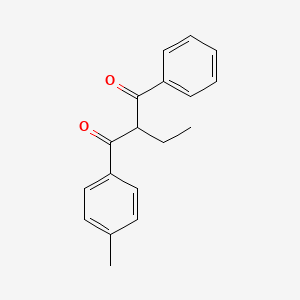
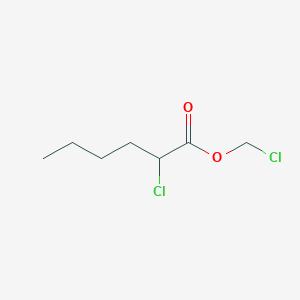
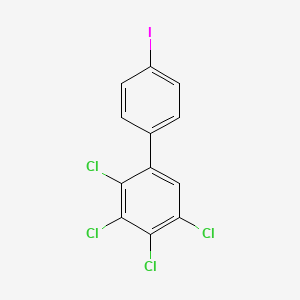

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-4-phenyl-1lambda~5~-pyridine](/img/structure/B14409602.png)
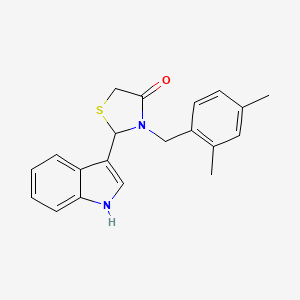
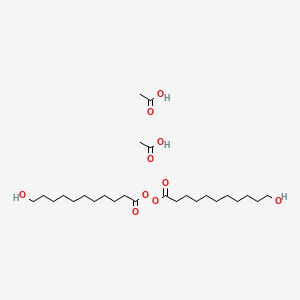
![N-[(2S)-1-(4-Carboxyanilino)-1-oxopropan-2-yl]-L-phenylalanine](/img/structure/B14409626.png)
